molecular formula C7H8O2 B14319236 2-Methylidenecyclohexane-1,3-dione CAS No. 104824-58-0

2-Methylidenecyclohexane-1,3-dione

Cat. No.: B14319236
CAS No.: 104824-58-0
M. Wt: 124.14 g/mol
InChI Key: KURCYEGRZOENBR-UHFFFAOYSA-N
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Description

2-Methylidenecyclohexane-1,3-dione is an organic compound with a unique structure characterized by a cyclohexane ring with a methylene group and two keto groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylidenecyclohexane-1,3-dione can be synthesized through various methods. One common approach involves the use of cyclohexanone as a starting material, which undergoes a Wittig reaction or a reaction with Tebbe’s reagent to introduce the methylene group . Another method involves the dehydration of 2-methylcyclohexanol to produce 1-methylcyclohexene, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methylidenecyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a wide range of substituted cyclohexane derivatives.

Scientific Research Applications

2-Methylidenecyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylidenecyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in agrochemical applications, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the disruption of plant growth and development, making it an effective herbicide.

Comparison with Similar Compounds

2-Methylidenecyclohexane-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a methylene group and two keto groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-methylidenecyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-6(8)3-2-4-7(5)9/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURCYEGRZOENBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(=O)CCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590967
Record name 2-Methylidenecyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104824-58-0
Record name 2-Methylidenecyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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